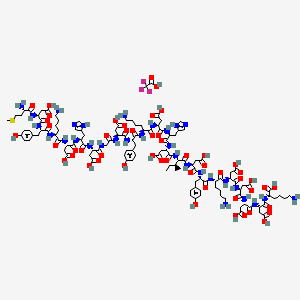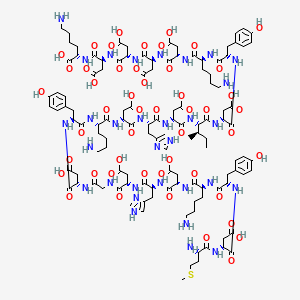
Telomerase Reverse Transcriptase (hTRT) (674-683)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Telomerase Reverse Transcriptase (hTRT)
Aplicaciones Científicas De Investigación
Telomerase Activity and Cancer Research
Telomerase, with hTERT as its catalytic enzyme, plays a crucial role in the elongation of telomeres, which are essential for cell proliferation and longevity. This has significant implications in cancer research, as hTERT is found in stem cells, germ cells, and around 90% of cancers. The enzyme facilitates telomere maintenance, leading to unlimited cellular proliferation and immortality in cancer cells. Studies have shown that telomerase, as a HLA class-I antigen, can stimulate cell-mediated immune responses, thereby presenting opportunities for developing hTERT-based anticancer immunotherapies and vaccines. These approaches have shown effective anti-cancer responses without toxicity to non-cancer cells (Chahal Kailashiya, Sharma, & Kailashiya, 2017).
Telomerase in Lung Tumors
The expression of hTERT has been evaluated in lung tumors to understand its prognostic value. The differential expression of hTERT is linked to telomere maintenance and unlimited cellular proliferation in cancer cells. This differential expression is distinctive among various types of lung cancers and has a prognostic influence (Lantuejoul et al., 2004).
hTERT and Immortalization of Cells
The expression of hTERT in human cells has been studied to understand its role in the immortalization of cells and its compatibility with telomerase template RNA from different species. These studies highlight hTERT's functions beyond telomere synthesis, including gene expression modulation and apoptosis attenuation, which are crucial for understanding cancer development and progression (Xiang, Wang, Mao, & Li, 2000).
hTERT in Connective Tissue Diseases
hTERT's role extends beyond cancer, with research exploring its activity in various connective tissue diseases. Elevated hTERT activity has been observed in rheumatoid arthritis, while markedly decreased levels were found in systemic sclerosis. These findings suggest that telomerase activity, as indicated by hTERT levels, may be differentially regulated in systemic autoimmune diseases (Tarhan et al., 2008).
hTERT in Diagnostic and Prognostic Evaluation
The diagnostic and prognostic relevance of hTERT mRNA expression has been investigated in patients with nonsmall cell lung carcinoma (NSCLC). The study aimed to understand the correlation between hTERT mRNA in NSCLC and various clinicopathologic features, including survival, thus highlighting hTERT's potential as a diagnostic and prognostic marker in lung cancer (Fujita et al., 2003).
Propiedades
Secuencia |
GLLGASVLGL |
|---|---|
Fuente |
Homo sapiens (human) |
Almacenamiento |
Common storage 2-8℃, long time storage -20℃. |
Sinónimo |
Telomerase Reverse Transcriptase (hTRT) (674-683) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




